![molecular formula C2H5ClO3 B3327043 Formic acid--chloromethanol (1/1) CAS No. 30566-31-5](/img/structure/B3327043.png)
Formic acid--chloromethanol (1/1)
Overview
Description
Formic acid–chloromethanol (1/1) is a chemical compound with the molecular formula CHClO . It is an important intermediate in chemical synthesis .
Synthesis Analysis
Formic acid is commonly used as a reducing agent in synthesis reactions . It can be synthesized in the laboratory and is a major by-product of some second-generation biorefinery processes .Molecular Structure Analysis
The molecular structure of formic acid–chloromethanol (1/1) is characterized by an average mass of 130.958 Da and a monoisotopic mass of 129.958832 Da . Formic acid, the smallest carboxylic acid, exhibits structural cis–trans isomerism .Chemical Reactions Analysis
Formic acid–chloromethanol (1/1) undergoes various chemical reactions. For instance, formic acid can undergo esterification, a nucleophilic C–O bond forming-breaking reaction that profits from protonation . Formic acid is also used in electro-oxidation reactions .Physical And Chemical Properties Analysis
Formic acid is a colorless liquid with a strong and penetrating odor . It has a molecular weight of 46.0254 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
chloromethanol;formic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO.CH2O2/c2*2-1-3/h3H,1H2;1H,(H,2,3) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTBPPDKNJLZKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)Cl.C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785048 | |
Record name | Formic acid--chloromethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60785048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formic acid--chloromethanol (1/1) | |
CAS RN |
30566-31-5 | |
Record name | Formic acid--chloromethanol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60785048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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